4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton’s tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Mecanismo De Acción
4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to downstream inhibition of the PI3K/AKT and NF-κB signaling pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in B-cell lines, leading to growth inhibition. In addition, this compound has been shown to modulate the immune microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells, which can promote tumor growth. This compound has also been shown to enhance the activity of immune effector cells, such as natural killer cells and T-cells, which can help to eliminate tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile as a research tool is its selective inhibition of BTK, which allows for the study of BCR signaling in B-cells without affecting other signaling pathways. In addition, this compound has shown good oral bioavailability and pharmacokinetic properties in preclinical studies, which makes it a suitable candidate for in vivo experiments. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for the research and development of 4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile. One area of interest is the combination of this compound with other targeted therapies or chemotherapy agents, which may enhance its efficacy in the treatment of B-cell malignancies. Another area of interest is the investigation of this compound in other hematological malignancies, such as multiple myeloma and acute lymphoblastic leukemia. Finally, the development of this compound as a clinical candidate for the treatment of B-cell malignancies is a promising direction for future research.
Métodos De Síntesis
The synthesis of 4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile involves several steps, including the reaction of 4-chloro-2-aminobenzonitrile with 1,3,5-trimethylpyrazole-4-carbaldehyde to form the intermediate compound, which is then treated with methylamine to yield the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile has been extensively studied in preclinical models of B-cell malignancies, and the results have shown its potential as a targeted therapy. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell lines. In vivo studies have also shown that this compound can suppress tumor growth in xenograft models of CLL and NHL.
Propiedades
IUPAC Name |
4-chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c1-9-13(10(2)19(3)18-9)8-17-14-6-12(15)5-4-11(14)7-16/h4-6,17H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRVUQYCHXFPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=C(C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.